N-(1,3-benzodioxol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
説明
N-(1,3-Benzodioxol-5-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by a benzodioxol group linked via an acetamide bridge to a fused bicyclic system (cycloheptapyridazinone).
The synthesis of such compounds typically involves multi-step reactions, including condensation of benzodioxol-containing precursors with heterocyclic intermediates under reflux conditions, followed by purification via recrystallization or catalytic methods (e.g., Pd/C-mediated deprotection) .
特性
分子式 |
C18H19N3O4 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H19N3O4/c22-17(19-13-6-7-15-16(9-13)25-11-24-15)10-21-18(23)8-12-4-2-1-3-5-14(12)20-21/h6-9H,1-5,10-11H2,(H,19,22) |
InChIキー |
XZFSXNVEGTZMGG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Comparative Insights
Aromatic and Heterocyclic Moieties
- However, unlike 16a (which contains a pyrazole core), the cycloheptapyridazinone system in the target compound may confer distinct hydrogen-bonding interactions critical for target selectivity.
Acetamide Linkers
- The acetamide bridge is a common feature in 11p and the target compound. In 11p , this linker connects a benzodiazepine to a pyrimidopyrimidine group, enabling dual-target engagement (e.g., kinase and protease inhibition) . The target compound’s acetamide may similarly serve as a spacer to optimize binding pocket interactions.
Therapeutic Potential
- Compounds with benzodioxol groups (e.g., 16a) often exhibit anti-inflammatory or neuroprotective properties. The target compound’s pyridazinone moiety may further modulate oxidative stress pathways .
- The pyridazinone core in the target compound resembles 5a’s trioxo-pyrido[2,3-d]pyrimidine system, which is associated with antimicrobial activity via topoisomerase inhibition .
Research Findings and Limitations
- Structural Analysis : SHELX programs (e.g., SHELXL, SHELXD) are widely used for crystallographic refinement of such compounds, ensuring accurate structural determination .
- Gaps in Data : Direct bioactivity or pharmacokinetic data for the target compound are absent in the provided evidence. Comparative insights are inferred from structural analogs.
- Stereochemical Impact : As demonstrated by m, n, o , subtle stereochemical changes can drastically alter potency. Future studies should resolve the target compound’s configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
